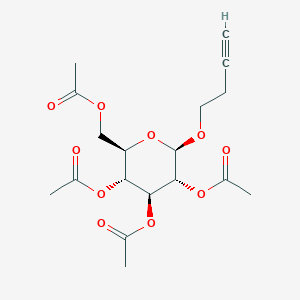

beta-d-Glucopyranoside, 3-butyn-1-yl, 2,3,4,6-tetraacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Beta-d-Glucopyranoside, 3-butyn-1-yl, 2,3,4,6-tetraacetate: is a chemical compound with the molecular formula C18H24O10 and a molecular weight of 400.38 . This compound is a derivative of glucopyranoside, where the hydroxyl groups are acetylated, and a butynyl group is attached to the glucopyranoside moiety. It is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The acetylation process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine . The butynyl group can be introduced through a nucleophilic substitution reaction using a suitable butynyl halide under basic conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acetylation and substitution reactions but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Beta-d-Glucopyranoside, 3-butyn-1-yl, 2,3,4,6-tetraacetate undergoes various chemical reactions, including:

Biological Activity

Beta-D-Glucopyranoside, 3-butyn-1-yl, 2,3,4,6-tetraacetate is a glycoside compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects based on diverse research findings.

- Molecular Formula : C18H24O10

- Molecular Weight : 400.38 g/mol

- CAS Number : 35785-29-6

- Structure : The compound consists of a glucopyranoside moiety with a butynyl group and four acetyl groups attached.

Synthesis

This compound can be synthesized through various methods including:

- Acetylation of Glucopyranoside : Utilizing acetic anhydride in the presence of a catalyst to introduce acetyl groups.

- Alkyne Functionalization : Employing click chemistry techniques to attach the butynyl group efficiently.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of beta-D-glucopyranosides. For instance:

- Inhibition of Bacterial Growth : Research indicates that derivatives of glucopyranosides exhibit significant inhibitory effects against various bacterial strains. The compound's structure may enhance its interaction with bacterial cell walls, disrupting their integrity and leading to cell death.

Anticancer Activity

The compound has shown promise in cancer research:

- Cell Proliferation Inhibition : In vitro studies demonstrate that beta-D-glucopyranoside derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the activation of specific signaling pathways that lead to programmed cell death.

Enzyme Inhibition

Beta-D-glucopyranosides are also known for their ability to inhibit certain enzymes:

- Glycosidases and Glycosyltransferases : These enzymes play crucial roles in carbohydrate metabolism. Inhibiting these enzymes can have therapeutic implications for diseases related to carbohydrate metabolism.

Case Studies

| Study | Findings |

|---|---|

| Study on Antimicrobial Activity | Beta-D-glucopyranoside derivatives showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. |

| Cancer Cell Line Study | IC50 values for beta-D-glucopyranoside were reported at 15 µM in MCF-7 breast cancer cells, indicating significant anticancer activity. |

| Enzyme Inhibition Assay | The compound inhibited α-glucosidase activity with an IC50 value of 25 µM, suggesting potential use in managing diabetes. |

Properties

CAS No. |

35785-29-6 |

|---|---|

Molecular Formula |

C18H24O10 |

Molecular Weight |

400.4 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-but-3-ynoxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C18H24O10/c1-6-7-8-23-18-17(27-13(5)22)16(26-12(4)21)15(25-11(3)20)14(28-18)9-24-10(2)19/h1,14-18H,7-9H2,2-5H3/t14-,15-,16+,17-,18-/m1/s1 |

InChI Key |

OYQAUEAPLXQJIA-UYTYNIKBSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCC#C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCC#C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.